6,7-Dichloro-9,10-dioxo-9,10-dihydroanthracene-1-diazonium hydrogen sulfate
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Overview
Description
6,7-Dichloro-9,10-dioxo-9,10-dihydroanthracene-1-diazonium hydrogen sulfate is a complex organic compound It is characterized by the presence of diazonium and sulfate groups, along with dichloro and dioxo functionalities on an anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-9,10-dioxo-9,10-dihydroanthracene-1-diazonium hydrogen sulfate typically involves the diazotization of 6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene. This process requires the use of nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-9,10-dioxo-9,10-dihydroanthracene-1-diazonium hydrogen sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are often conducted in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Products include 6,7-dichloro-9,10-dioxo-9,10-dihydroanthracene derivatives with various substituents.
Coupling Reactions:
Reduction Reactions: The corresponding amine derivative of the original compound.
Scientific Research Applications
6,7-Dichloro-9,10-dioxo-9,10-dihydroanthracene-1-diazonium hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-9,10-dioxo-9,10-dihydroanthracene-1-diazonium hydrogen sulfate involves its ability to form reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The specific pathways and molecular targets depend on the nature of the reactions and the conditions under which they are carried out.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydroxyanthracene: An organic compound with similar anthracene backbone but different functional groups.
Dihydroxyanthraquinone: Another anthracene derivative with hydroxyl groups instead of diazonium and sulfate groups.
Uniqueness
6,7-Dichloro-9,10-dioxo-9,10-dihydroanthracene-1-diazonium hydrogen sulfate is unique due to the presence of both diazonium and sulfate groups, which impart distinct chemical reactivity and potential applications. Its dichloro and dioxo functionalities further enhance its versatility in various chemical reactions and research applications.
Properties
CAS No. |
61994-59-0 |
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Molecular Formula |
C14H6Cl2N2O6S |
Molecular Weight |
401.2 g/mol |
IUPAC Name |
6,7-dichloro-9,10-dioxoanthracene-1-diazonium;hydrogen sulfate |
InChI |
InChI=1S/C14H5Cl2N2O2.H2O4S/c15-9-4-7-8(5-10(9)16)14(20)12-6(13(7)19)2-1-3-11(12)18-17;1-5(2,3)4/h1-5H;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
CSBDZUXKWLCHEQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+]#N)C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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